molecular formula C20H12BrIN2O2 B15017729 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol

Cat. No.: B15017729
M. Wt: 519.1 g/mol
InChI Key: JAWVZGZOQGFSKC-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol is a complex organic compound that features a benzoxazole ring, bromophenyl, and iodophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-bromophenyl)-1,3-benzoxazole-5-carbaldehyde with 6-iodophenol in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
  • 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-chlorophenol
  • 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol

Uniqueness

The presence of both bromine and iodine atoms in 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol makes it unique compared to its analogs

Properties

Molecular Formula

C20H12BrIN2O2

Molecular Weight

519.1 g/mol

IUPAC Name

2-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-iodophenol

InChI

InChI=1S/C20H12BrIN2O2/c21-14-6-4-12(5-7-14)20-24-17-10-15(8-9-18(17)26-20)23-11-13-2-1-3-16(22)19(13)25/h1-11,25H

InChI Key

JAWVZGZOQGFSKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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